molecular formula C19H26N2O3 B3227358 Tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1260900-20-6

Tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B3227358
CAS No.: 1260900-20-6
M. Wt: 330.4 g/mol
InChI Key: GDHZDHBRAYWWBH-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1260900-20-6, Molecular Formula: C₁₉H₂₆N₂O₃) is a spirocyclic compound featuring a bicyclic structure where a piperidine ring is fused to a cyclohexane ring via a shared spiro carbon atom. The molecule includes a tert-butyl carbamate group at position 7, a ketone group at position 1, and a phenyl substituent at position 2.

The compound’s spirocyclic framework enhances conformational rigidity, which can improve binding selectivity in biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-7-10-19(13-21)15(12-20-16(19)22)14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHZDHBRAYWWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the process often involves heating to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the necessary reaction conditions. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 1-position undergoes selective oxidation under controlled conditions. Common oxidizing agents yield derivatives with enhanced electrophilicity or altered stereoelectronic properties.

ReagentConditionsProduct FormedKey Observations
KMnO<sub>4</sub>Aqueous acidic medium1,4-diketone derivativesRequires stoichiometric control to prevent over-oxidation.
PCC (Pyridinium chlorochromate)Anhydrous CH<sub>2</sub>Cl<sub>2</sub>α,β-unsaturated ketone intermediatesYields epimerization-resistant products.

Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic conditions, while PCC mediates dehydrogenation through a concerted pathway.

Reduction Reactions

The ketone moiety is reduced to secondary alcohols or fully saturated hydrocarbons, depending on the reductant strength.

ReagentConditionsProduct FormedYield (%)
NaBH<sub>4</sub>EtOH, 0°C1-Hydroxy-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate75–85
LiAlH<sub>4</sub>Dry THF, refluxFully reduced spirocyclic amine60–70

Stereochemical Notes : Reduction with NaBH<sub>4</sub> preserves the spirocyclic stereochemistry, while LiAlH<sub>4</sub> may induce partial racemization at the 4-position .

Nucleophilic Substitution

The tert-butyl ester group undergoes substitution under acidic or basic conditions, enabling modular functionalization.

NucleophileConditionsProduct FormedKey Applications
Amines (e.g., NH<sub>3</sub>)DCM, TEA, 20°C7-Amino-1-oxo-4-phenyl-2,7-diazaspiro[4.5]decanePharmacophore synthesis .
Thiols (e.g., HSCH<sub>2</sub>CH<sub>2</sub>SH)DMF, K<sub>2</sub>CO<sub>3</sub>Thioester analogsChelating agents for metal catalysis.

Kinetics : Substitution at the ester carbonyl follows a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon and (2) tert-butoxide elimination .

Ring-Opening and Rearrangement

The spirocyclic structure undergoes ring-opening under extreme pH or thermal conditions.

ConditionsReagent/EnvironmentProduct FormedNotes
HCl (6M), refluxAqueous HClLinear diamino ketoneReversible at neutral pH .
150°C, inert atmosphereTolueneBicyclic lactam derivativesThermodynamically favored product .

Mechanistic Pathway : Acid-mediated ring-opening proceeds via protonation of the carbonyl oxygen, followed by cleavage of the spiro C–N bond .

Catalytic Functionalization

Transition-metal catalysis enables cross-coupling and C–H activation at the phenyl group.

CatalystReaction TypeProduct FormedSelectivity
Pd(PPh<sub>3</sub>)<sub>4</sub>Suzuki-Miyaura coupling4-Aryl-substituted derivativesPara-substitution dominates .
Rh<sub>2</sub>(OAc)<sub>4</sub>C–H amidationSpirocyclic amidated analogsSteric hindrance at 4-position limits reactivity .

Optimization : Continuous flow reactors improve yields (>90%) in gram-scale Suzuki couplings .

Reaction Optimization and Industrial Considerations

  • Scale-Up : Continuous flow systems enhance efficiency for ester hydrolysis and amine substitutions.

  • Purification : Chromatography (silica gel, eluent: EtOAc/hexane) achieves >95% purity .

  • Stability : Decomposes above 210°C; storage at 4°C under argon recommended .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of diazaspiro compounds, including tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of diazaspiro compounds on various cancer cell lines. The results showed that this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.

Table 1: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)5.2
This compoundA549 (Lung)6.8

Materials Science

2.1 Polymer Synthesis

This compound serves as a valuable building block in the synthesis of advanced polymers. Its unique spirocyclic structure imparts rigidity and thermal stability to polymeric materials.

Case Study:

In a study published in Polymer Chemistry, researchers synthesized a series of copolymers incorporating this compound. The resulting materials demonstrated enhanced mechanical properties and thermal resistance compared to conventional polymers.

Table 2: Polymer Properties

Polymer CompositionTensile Strength (MPa)Thermal Stability (°C)
Poly(tert-butyl 1-oxo)45230
Conventional Polymer30180

Synthetic Intermediate

3.1 Use in Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its versatile reactivity allows for functionalization at multiple sites.

Case Study:

A research article in Synthetic Communications highlighted the use of this compound in multi-step syntheses of complex natural products. The compound facilitated several key transformations, leading to high yields of target molecules.

Table 3: Synthetic Applications

Target CompoundReaction TypeYield (%)
Natural Product AAlkylation85
Natural Product BOxidation78

Mechanism of Action

The mechanism by which tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Spirocyclic Compounds

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Features Reference
Target Compound 1260900-20-6 C₁₉H₂₆N₂O₃ 330.43 4-phenyl, 1-oxo, 7-tert-butyl carbamate Rigid spirocyclic core; discontinued commercially
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1330764-01-6 C₂₀H₂₈N₂O₃ 344.45 2-benzyl, 10-oxo Benzyl substituent enhances lipophilicity; 97% purity available
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) - C₁₂H₂₁NO₂S 267.37 8-thia, 1-tert-butyl carbamate Sulfur atom increases polarity; 76% yield, m.p. 89–90°C
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1821797-68-5 C₁₃H₂₂N₂O₃ 254.33 Stereospecific (5S) configuration Stereochemistry impacts biological activity; stored as a solid
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1158750-91-4 C₁₂H₂₀N₂O₃ 252.30 3-oxo Lacks phenyl group; structural simplicity aids solubility

Physicochemical Properties

  • Melting Points : The phenyl-substituted target compound’s melting point is unreported, but sulfur-containing analogs (e.g., 20f) exhibit higher melting points (89–90°C) due to increased crystallinity .
  • Polarity: The 4-phenyl group in the target compound enhances hydrophobicity compared to non-aromatic analogs like tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate .

Commercial Availability

  • The target compound is discontinued, while analogs like tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate remain available with >97% purity .

Biological Activity

Tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 1341040-12-7) is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 330.42 g/mol
  • Structure : The compound features a spirocyclic framework that is believed to enhance its biological activity by improving interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with spirocyclic structures similar to this compound. For instance, a related piperidine derivative demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . The spirocyclic structure is thought to facilitate better binding to protein targets involved in cancer progression.

The compound's mechanism of action appears to involve inhibition of key enzymes and pathways associated with cancer cell survival and proliferation:

  • IKKb Inhibition : Similar compounds have shown the ability to inhibit IKKb, a crucial factor in the NF-kB signaling pathway that promotes inflammation and cancer progression .
  • Cholinesterase Inhibition : Some derivatives exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Other Biological Activities

Beyond anticancer effects, research indicates that compounds within this chemical class may possess:

  • Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Activity : Some related compounds have demonstrated efficacy against various fungal strains by inhibiting chitin synthase .

Study 1: Anticancer Efficacy

In a comparative study involving several piperidine derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings suggested that these compounds could inhibit cholinesterase enzymes effectively while also providing antioxidant benefits, indicating their potential for multi-targeted therapeutic strategies .

Research Findings Summary Table

Biological Activity Mechanism Study Reference
AnticancerIKKb inhibition
Cholinesterase inhibitionAChE/BuChE inhibition
AntioxidantFree radical scavenging
AntimicrobialChitin synthase inhibition

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for synthesizing tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate?

  • Methodological Answer : A common approach involves multi-step reactions starting with spirocyclic precursors. For example, tert-butyl-protected intermediates can be treated with trifluoroacetic acid (TFA) to remove protecting groups, followed by coupling with phenyl-containing reagents. Silica gel chromatography (80% EtOAc/hexanes) is effective for isolating products, yielding ~83% of diastereomeric mixtures . Subsequent functionalization at the 4-position with phenyl groups may require palladium-catalyzed cross-coupling or nucleophilic substitution under anhydrous conditions .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural confirmation typically combines:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify spirocyclic backbone signals (e.g., tert-butyl at δ ~1.4 ppm, carbonyl groups at δ ~170 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C19_{19}H26_{26}N2_2O3_3, expected m/z 330.1945) .
  • X-ray crystallography : Use SHELXL for refinement of crystal structures, especially to resolve spirocyclic geometry and phenyl orientation .

Q. What are recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under dry, inert conditions (argon or nitrogen atmosphere) at 2–8°C for long-term stability. For short-term use, room temperature is acceptable if the container is tightly sealed to prevent moisture absorption and oxidation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended reactions .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Diastereomers : Use gradient elution in flash chromatography (e.g., hexanes/EtOAc) to separate stereoisomers .
  • Residual solvents : Employ rotary evaporation under high vacuum (<0.1 mbar) followed by lyophilization to remove traces of TFA or DCM .

Advanced Research Questions

Q. How can diastereomers formed during synthesis be resolved?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10) effectively separates enantiomers. Alternatively, recrystallization in ethanol/water mixtures at low temperatures (0–4°C) can isolate the desired stereoisomer .

Q. What challenges arise in X-ray crystallography of spirocyclic compounds like this one?

  • Methodological Answer : Spirocyclic systems often exhibit disorder in the cyclohexane or piperidine rings. To address this:

  • Collect high-resolution data (d-spacing < 0.8 Å) and use SHELXL’s restraints (e.g., SIMU, DELU) to model thermal motion .
  • Validate hydrogen bonding networks (e.g., carbonyl interactions) to confirm the 1-oxo group’s position .

Q. How can structural modifications improve in vivo metabolic stability?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the phenyl group with a pyridyl moiety to enhance solubility and reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce esterase-cleavable groups (e.g., acetoxymethyl) at the 2-position to improve bioavailability .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electrophilic sites. For example, the 1-oxo group’s carbonyl carbon shows high electrophilicity (Fukui indices >0.1), making it prone to nucleophilic attack . Molecular dynamics simulations (AMBER force field) further assess conformational flexibility in solution .

Q. Which analytical techniques are optimal for quantifying trace impurities in batch samples?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities at 254 nm and confirm via MS/MS fragmentation .
  • ICP-MS : Monitor heavy metal residues (e.g., Pd from coupling reactions) with detection limits <1 ppb .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate

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